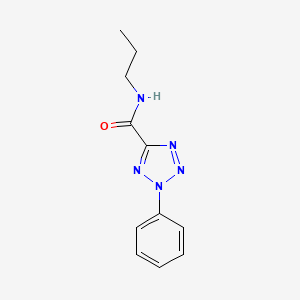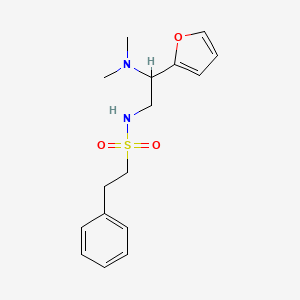
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a furan ring, and a phenylethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-furyl ethylamine with dimethylamine under controlled conditions to form the intermediate N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)amine.
Sulfonamide Formation: The intermediate is then reacted with phenylethanesulfonyl chloride in the presence of a base such as triethylamine. This step usually requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound may serve as a ligand in biochemical assays, helping to study enzyme interactions and receptor binding. Its structural features make it a candidate for exploring biological pathways and mechanisms.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The compound’s ability to interact with biological targets could lead to the discovery of new therapeutic agents.
Industry
In the material science industry, this compound could be used in the development of new polymers or as an additive to enhance the properties of existing materials.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide exerts its effects depends on its interaction with molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-phenylethanesulfonamide: Lacks the furan ring, which may reduce its binding affinity in certain biological contexts.
N-(2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide: Lacks the dimethylamino group, potentially altering its chemical reactivity and biological activity.
Uniqueness
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino group and the furan ring allows for versatile interactions and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-18(2)15(16-9-6-11-21-16)13-17-22(19,20)12-10-14-7-4-3-5-8-14/h3-9,11,15,17H,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGOLCXKADBHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
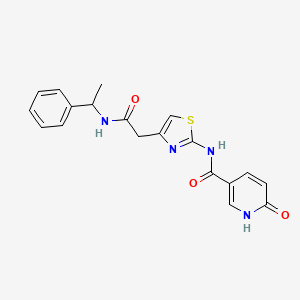
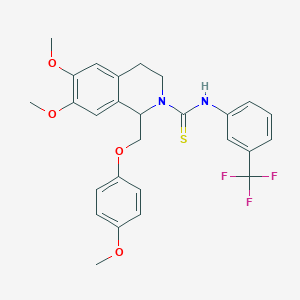
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2839792.png)
![N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2839794.png)
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2839796.png)

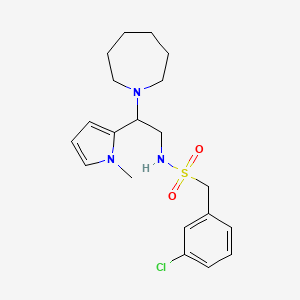
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2839803.png)
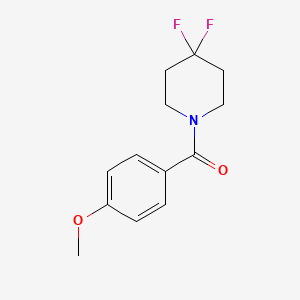
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)
